molecular formula C13H16O B184051 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one CAS No. 162752-17-2

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B184051
CAS RN: 162752-17-2
M. Wt: 188.26 g/mol
InChI Key: VICFYSNYODVXCU-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of heterocycles. It is a colorless oil and is used as a synthetic intermediate in the pharmaceutical and agrochemical industries. This compound is also known as tert-Butylindenone or tert-Butylindenol and is used in various research applications.

Scientific Research Applications

Antioxidant Properties

6-tert-Butyl-1-indanone: exhibits antioxidant properties similar to butylated hydroxytoluene (BHT), a derivative of phenol known for its ability to prevent free radical-mediated oxidation . This compound can be utilized in industrial applications where prevention of oxidation is crucial, such as in fuels, oils, and food preservation.

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of N-Boc-protected anilines . This application is vital in the synthesis of complex organic molecules, which are often required in pharmaceutical research and development.

Material Science

In material science, 6-tert-Butyl-1-indanone can be used in the determination of octanol-water partition coefficients by microemulsion electrokinetic chromatography . This is essential for understanding the distribution of substances between two phases, which is a key factor in the design of various materials and chemicals.

Cyclization Reactions

The compound is an effective cyclic substrate for various two-carbon ring expansion reactions . These reactions are frequently employed in organic transformations for constructing complex molecular scaffolds, which are foundational in developing new chemical entities.

Pharmaceutical Applications

6-tert-Butyl-1-indanone: is found in motifs of several bioactive natural products and pharmaceuticals . Its structural similarity to these motifs allows it to be used in the synthesis of compounds with potential antiplasmodial, cytotoxic, antifungal, and antibacterial activities.

Catalysis

This compound is involved in palladium-catalyzed synthesis processes . Such catalytic processes are crucial in the field of green chemistry, where they are used to increase the efficiency and selectivity of chemical reactions, thereby reducing waste and energy consumption.

Spirocyclic Framework Construction

Recent advancements have been made using 6-tert-Butyl-1-indanone in annulations to construct fused- and spirocyclic frameworks . These frameworks are significant in the development of new drugs and materials with unique properties.

Biochemical Research

Due to its structural versatility, 6-tert-Butyl-1-indanone can be used in biochemical research to study the interaction of small molecules with biological systems . This can lead to the discovery of new biological pathways and targets for therapeutic intervention.

properties

IUPAC Name

6-tert-butyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICFYSNYODVXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3 neck round bottom flask fit with a thermometer, nitrogen inlet, condenser, overhead stirrer, and solids addition funnel was charged with 3-(4-t-butylphenyl)propionyl chloride (99.0 g, 0.442 mol) and methylene chloride (2.0 L). The reaction mixture was cooled to 10 C. and aluminum chloride (62.1 g, 0.466 mol) was added slowly to the reaction mixture. After allowing the reaction to warm to room temperature and stir overnight the reaction was quenched into 5% HCl/ice (1 L). The organics were washed with water (10×200 mL), filtered through celite, and dried over anhydrous sodium sulfate. The solvents were removed by rotary evaporation to yield the crude 6-t-butyl-1-indanone (109 g). 1HNMR (CDCl3, 500 MHz) δ7.79 (d, J=1.5 Hz, 1H); 7.66 (dd, JAB=2.8 Hz, 1H); 7.42 (d, J=8 Hz, 1H); 3.10 (t, J=6 Hz, 2H); 2.70 (t, J=6 Hz, 2H); 1.34 (s, 9H).
Name
3-(4-t-butylphenyl)propionyl chloride
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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